molecular formula C21H19N3O3 B11376734 5-[(4-methoxybenzyl)amino]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-[(4-methoxybenzyl)amino]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11376734
M. Wt: 361.4 g/mol
InChI Key: VXIOONJPZNEYKW-DHZHZOJOSA-N
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Description

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the methoxyphenyl and aminomethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE
  • 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol
  • 2-Propanone, 1-(4-methoxyphenyl)-

Uniqueness

The uniqueness of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This makes it distinct from other similar compounds, which may lack one or more of these features.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[(4-methoxyphenyl)methylamino]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C21H19N3O3/c1-25-17-9-6-16(7-10-17)14-23-21-19(13-22)24-20(27-21)11-8-15-4-3-5-18(12-15)26-2/h3-12,23H,14H2,1-2H3/b11-8+

InChI Key

VXIOONJPZNEYKW-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CNC2=C(N=C(O2)/C=C/C3=CC(=CC=C3)OC)C#N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(N=C(O2)C=CC3=CC(=CC=C3)OC)C#N

Origin of Product

United States

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